Peroxymonosulfuric acid, dipotassium salt

Catalog No.
S1558387
CAS No.
10361-76-9
M.F
K2SO5
M. Wt
206.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Peroxymonosulfuric acid, dipotassium salt

CAS Number

10361-76-9

Product Name

Peroxymonosulfuric acid, dipotassium salt

IUPAC Name

dipotassium;5,5-dioxidotetraoxathiolane

Molecular Formula

K2SO5

Molecular Weight

206.26 g/mol

InChI

InChI=1S/2K.H2O6S/c;;1-7(2)5-3-4-6-7/h;;1-2H/q2*+1;/p-2

InChI Key

JURIMTFNETVUBH-UHFFFAOYSA-L

SMILES

[O-]S1(OOOO1)[O-].[K+].[K+]

Canonical SMILES

[O-]S1(OOOO1)[O-].[K+].[K+]

Environmental Applications

  • Pulp Bleaching: Researchers are investigating potassium peroxymonosulfate as a potential replacement for chlorine-based bleaching processes in the paper industry. Studies suggest it can achieve similar levels of brightness in pulp while being more environmentally friendly.
  • Wastewater Treatment: Potassium peroxymonosulfate shows promise in degrading organic pollutants in wastewater. Its oxidizing properties can break down contaminants into smaller, less harmful molecules [].

Other Research Areas

  • Textile Industry: Potassium peroxymonosulfate is being explored for its ability to modify and improve certain textile properties such as dyeing and water repellency.
  • Disinfectant: Studies have found that potassium peroxymonosulfate can be effective against various microorganisms, including bacteria and fungi. More research is needed to determine its suitability for specific disinfection applications.

Peroxymonosulfuric acid, dipotassium salt, commonly known as potassium peroxymonosulfate, is a chemical compound with the formula K2O6SK_2O_6S or K2SO5K_2SO_5. It is a white solid that is highly soluble in water and is primarily recognized for its strong oxidizing properties. This compound is often found in the form of a triple salt, typically represented as 2KHSO5KHSO4K2SO42KHSO_5\cdot KHSO_4\cdot K_2SO_4, which is commercially known as Oxone. Potassium peroxymonosulfate is derived from peroxymonosulfuric acid, also referred to as Caro's acid, which was first described by Heinrich Caro in 1898 .

. Its standard electrode potential is approximately +1.81 V, which indicates its strong oxidizing capability. Key reactions include:

  • Oxidation of Organic Compounds: Potassium peroxymonosulfate can oxidize aldehydes to carboxylic acids and sulfides to sulfoxides and subsequently to sulfones.
  • Cleavage of Alkenes: It can cleave internal alkenes into two carboxylic acids and epoxidize terminal alkenes.
  • Formation of Dioxiranes: This compound can convert ketones to dioxiranes, which are versatile oxidizing agents used for epoxidation reactions .

Potassium peroxymonosulfate can be synthesized through several methods:

  • Reaction of Sulfuric Acid with Hydrogen Peroxide: A common laboratory method involves the reaction between concentrated sulfuric acid and hydrogen peroxide:
    H2O2+H2SO4H2SO5+H2OH_2O_2+H_2SO_4\rightarrow H_2SO_5+H_2O
    This reaction produces peroxymonosulfuric acid, which can then be neutralized with potassium hydroxide to yield the dipotassium salt.
  • Production of Oxone: The commercial preparation of potassium peroxymonosulfate (Oxone) involves combining oleum with hydrogen peroxide followed by careful neutralization with potassium hydroxide .

Potassium peroxymonosulfate has a wide range of applications across various industries:

  • Water Treatment: Used extensively for disinfecting swimming pools and spas.
  • Cleaning Agents: Effective in cleaning and whitening applications, such as denture cleaning and microelectronics manufacturing.
  • Organic Synthesis: Serves as a versatile oxidant in organic chemistry, facilitating various oxidation reactions.
  • Industrial Processes: Employed in the plastics industry as a radical initiator for polymerization and as an etchant or oxidative desizing agent for textiles .

Interaction studies involving potassium peroxymonosulfate focus on its compatibility with other chemicals. It is known to react violently with many organic solvents and should be handled with care to avoid hazardous reactions. Mixing it with alkaline materials can lead to exothermic reactions, releasing heat and potentially causing decomposition . Additionally, it should be kept away from incompatible materials such as cyanides and certain metal salts to prevent dangerous byproducts .

Potassium peroxymonosulfate shares similarities with several related compounds, primarily due to their oxidative properties. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPropertiesUnique Features
Peroxymonosulfuric acidH2SO5H_2SO_5Strong oxidizer; unstable; highly explosiveKnown as Caro's acid; used mainly in situ
Peroxydisulfuric acidH2S2O8H_2S_2O_8Strong oxidizer; more stable than peroxymonosulfuric acidUsed mainly in industrial applications
Potassium persulfateK2S2O8K_2S_2O_8Strong oxidizer; stable; used as a bleaching agentLess reactive than potassium peroxymonosulfate
Sodium percarbonateNa2CO31.5H2O2Na_2CO_3\cdot 1.5H_2O_2Mild oxidizer; used in laundry productsReleases oxygen upon decomposition

Potassium peroxymonosulfate stands out due to its combination of strong oxidative power and relative stability when formulated as a triple salt (Oxone), making it versatile for both industrial and domestic applications .

Peroxymonosulfuric acid, dipotassium salt is systematically identified by multiple nomenclature systems that reflect its complex chemical structure and relationship to the parent acid. The compound is officially registered under CAS number 10361-76-9, with the molecular formula consistently reported as H₂O₅S·2K across various chemical databases. This formulation indicates the presence of two potassium cations associated with the peroxymonosulfate anion, distinguishing it from the monopotassium variant commonly encountered in commercial applications. The International Chemical Identifier (InChI) for this compound is JZBWUTVDIDNCMW-UHFFFAOYSA-L, providing a unique computational identifier for database searches and chemical informatics applications.

The systematic nomenclature follows IUPAC conventions, designating the compound as peroxymonosulfuric acid, potassium salt with a 1:2 stoichiometric ratio, indicating one peroxymonosulfuric acid unit per two potassium ions. Alternative designations include dipotassium peroxymonosulfate and peroxymonosulfuric acid dipotassium salt, reflecting the various naming conventions employed across different chemical literature sources. The molecular weight is consistently reported as 206.258 g/mol, though some sources cite slight variations due to rounding differences in atomic mass calculations. The SMILES notation [O-]OS([O-])(=O)=O.[K+].[K+] provides a simplified molecular representation for computational chemistry applications.

This compound should not be confused with the more commonly encountered potassium peroxymonosulfate triple salt (2KHSO₅·KHSO₄·K₂SO₄), commercially known as Oxone, which has a different molecular composition and CAS number (70693-62-8). The distinction is critical for understanding the specific chemical behavior and applications of the pure dipotassium salt versus the commercial mixture. The European Chemical Agency registration protocols recognize this compound as a distinct chemical entity, requiring separate safety and environmental assessments from related peroxymonosulfate compounds.

Historical Development and Discovery

The historical development of peroxymonosulfuric acid, dipotassium salt is intrinsically linked to the pioneering work of Heinrich Caro, a German chemist who first isolated and characterized peroxymonosulfuric acid in the late 19th century. Heinrich Caro (1834-1910) was instrumental in developing the fundamental understanding of peroxysulfur chemistry, and "Caro's acid" (peroxymonosulfuric acid) bears his name in recognition of his contributions to this field. Caro's investigations began with mixtures of hydrogen peroxide and sulfuric acid, leading to the identification of various peroxysulfuric acid derivatives including the compound that would later be recognized as peroxymonosulfuric acid.

The development of potassium salts of peroxymonosulfuric acid emerged from industrial needs for stable, transportable forms of these powerful oxidizing agents. Caro's original work at BASF (Badische Anilin- und Soda-Fabrik) focused on synthetic dye chemistry, where he was responsible for indigo research and collaborated with Adolf von Baeyer in synthesizing the first indigo dye in 1878. His systematic investigations of peroxysulfuric acid systems led to the recognition that certain metal salts could stabilize these otherwise unstable peroxy compounds, making them suitable for commercial applications. The dipotassium salt represents one of several stabilized forms developed during this period of intensive chemical innovation.

Industrial production methods for peroxymonosulfuric acid derivatives evolved significantly throughout the 20th century, with patents describing various synthetic routes typically involving the reaction of sulfuric acid with hydrogen peroxide, followed by neutralization with potassium hydroxide or potassium carbonate to form the desired salt. The specific dipotassium variant gained importance as researchers recognized its distinct properties compared to monopotassium salts and mixed salt formulations. Modern production techniques have refined these early methods, incorporating improved purification steps and quality control measures to ensure consistent product specifications for industrial applications.

Position Within Sulfur-Oxygen Acid Derivatives

Peroxymonosulfuric acid, dipotassium salt occupies a unique position within the broader family of sulfur-oxygen acid derivatives, representing an important bridge between traditional sulfate chemistry and advanced peroxysulfate oxidation technology. The parent acid, peroxymonosulfuric acid (H₂SO₅), is classified as a very strong oxidant with a standard electrode potential of +2.51 V, making it one of the most powerful oxidizing agents in aqueous solution. The dipotassium salt inherits these oxidizing properties while providing enhanced stability and handling characteristics compared to the free acid form.

Within the peroxysulfate family, peroxymonosulfuric acid derivatives are distinguished from peroxydisulfuric acid compounds by their molecular structure and oxidation mechanisms. While peroxydisulfuric acid (H₂S₂O₈) and its salts feature a S-O-O-S linkage, peroxymonosulfuric acid contains a single sulfur center with the connectivity HO-O-S(O)₂-OH. This structural difference results in distinct chemical reactivity patterns, with peroxymonosulfuric acid derivatives typically exhibiting higher reactivity toward electron-rich organic substrates. The dipotassium salt of peroxymonosulfuric acid thus represents a specific member of this family with enhanced solubility characteristics due to the presence of two potassium cations.

The relationship between peroxymonosulfuric acid, dipotassium salt and other sulfur-oxygen compounds extends to various industrial applications where selective oxidation chemistry is required. Unlike simple persulfates such as potassium persulfate (K₂S₂O₈), which primarily function as radical initiators in polymerization reactions, peroxymonosulfuric acid derivatives can participate in direct oxygen transfer reactions. This capability positions the dipotassium salt as a valuable reagent for organic synthesis applications, particularly in the formation of epoxides, sulfoxides, and other oxygenated products where controlled oxidation is essential.

Peroxymonosulfuric acid, dipotassium salt represents a critical member of the persulfate family of oxidizing compounds, characterized by its unique structural features and molecular composition [4]. The compound exists primarily as the triple salt with the chemical formula 2KHSO₅·KHSO₄·K₂SO₄, commonly known as Oxone, which contains potassium peroxymonosulfate as its active component [10]. The molecular structure is fundamentally based on the peroxymonosulfate anion (HSO₅⁻), where the sulfur center adopts the characteristic tetrahedral geometry typical of sulfur in the +6 oxidation state [4]. The connectivity follows the pattern HO–O–S(O)₂–OH, with the peroxo group (-O-O-) forming the distinctive structural feature that imparts the compound's powerful oxidizing properties [4].

The molecular composition encompasses three distinct potassium salt components in a specific stoichiometric ratio [10]. Potassium peroxymonosulfate (KHSO₅) constitutes the primary active component, comprising approximately 47% of the total molecular weight [13]. The remaining components include potassium hydrogen sulfate (KHSO₄) and potassium sulfate (K₂SO₄), which serve both structural and stabilizing functions within the crystalline matrix [10]. This triple salt arrangement results in a total molecular weight of 614.7 grams per mole, with an active oxygen content ranging from 4.5 to 5.2 percent by weight [13].

The structural integrity of the compound is maintained through a complex network of ionic interactions and hydrogen bonding patterns [18]. The peroxymonosulfate anion exhibits a tetrahedral sulfur center with three terminal sulfur-oxygen bonds and one peroxo linkage [18]. The peroxo bond represents the most chemically significant structural feature, characterized by an unsymmetrical oxygen-oxygen connection that readily undergoes cleavage under appropriate activation conditions [22].

Crystal Structure Analysis

Comprehensive crystallographic analysis of potassium peroxymonosulfate monohydrate (KHSO₅·H₂O) has provided detailed insights into the molecular architecture and solid-state organization of the peroxymonosulfate anion [18]. The crystal structure belongs to the monoclinic crystal system with space group C2/c, exhibiting unit cell parameters of a = 18.392(3) Å, b = 7.701(1) Å, c = 7.498(1) Å, and β = 90.89(1)° [18]. The unit cell volume measures 1061.9 ų and contains eight formula units, providing a comprehensive framework for understanding the three-dimensional arrangement of the molecular components [18].

Table 1: Crystal Structure Data of Potassium Peroxymonosulfate Monohydrate

ParameterValueReference
Crystal SystemMonoclinicFlanagan et al., 1984
Space GroupC2/cFlanagan et al., 1984
Unit Cell Parameters (Å)a = 18.392(3), b = 7.701(1), c = 7.498(1), β = 90.89(1)°Flanagan et al., 1984
Unit Cell Volume (ų)1061.9Flanagan et al., 1984
Formula Units per Unit Cell8Flanagan et al., 1984
Temperature of Measurement20°CFlanagan et al., 1984

The molecular geometry within the crystal lattice reveals precise structural parameters that define the peroxymonosulfate anion configuration [18]. The sulfur atom occupies a central tetrahedral position, coordinated by four oxygen atoms with distinct bonding characteristics [18]. Three terminal sulfur-oxygen bonds exhibit lengths ranging from 1.435 to 1.444 Å, representing typical sulfur-oxygen double bond distances in sulfate-type structures [18]. The fourth coordination position is occupied by the peroxo oxygen, forming a significantly longer sulfur-oxygen single bond of 1.632 Å [18].

The peroxo linkage itself demonstrates a characteristic oxygen-oxygen bond length of 1.460 Å, which is notably shorter than the corresponding distance found in peroxydisulfate compounds [18]. This structural feature reflects the unique electronic environment and bonding characteristics specific to the peroxymonosulfate system [18]. The dihedral angle at the peroxo moiety measures approximately 90°, similar to the geometry observed in solid hydrogen peroxide, indicating comparable geometric constraints [18].

Crystal packing analysis reveals the three-dimensional organization of peroxymonosulfate anions, potassium cations, and water molecules within the unit cell [18]. The potassium ions provide charge compensation and structural stability through electrostatic interactions with the anionic species [18]. Water molecules participate in hydrogen bonding networks that contribute to the overall crystal stability and influence the thermal properties of the crystalline material [18].

Triple Salt Formation Mechanisms (2KHSO₅·KHSO₄·K₂SO₄)

The formation of the triple salt 2KHSO₅·KHSO₄·K₂SO₄ represents a sophisticated crystallization process that combines thermodynamic stability with practical handling advantages [37]. The mechanism involves the controlled neutralization of peroxymonosulfuric acid (Caro's acid) with potassium hydroxide under specific stoichiometric conditions [10]. The process begins with the generation of peroxymonosulfuric acid through the reaction of oleum with hydrogen peroxide, followed by careful addition of potassium carbonate or potassium hydroxide to achieve the desired pH and ionic composition [37].

The triple salt formation occurs through a complex equilibrium system involving multiple ionic species in aqueous solution [37]. The working solution contains KHSO₅, H₂SO₄, and K₂SO₄ in a carefully controlled molar ratio of 1.3 to 2.5/1.2 to 2.0/1, which determines the final composition of the crystallized product [37]. Concentration through evaporation at reduced pressure and temperatures not exceeding 40°C prevents decomposition while promoting the preferential crystallization of the triple salt [37].

Table 2: Triple Salt Composition and Properties

ComponentValue/PropertyFormula Ratio
Potassium peroxymonosulfate (KHSO₅)2 molar equivalents2KHSO₅
Potassium hydrogen sulfate (KHSO₄)1 molar equivalentKHSO₄
Potassium sulfate (K₂SO₄)1 molar equivalentK₂SO₄
Total molecular weight614.7 g/mol2KHSO₅·KHSO₄·K₂SO₄
Active oxygen content4.5-5.2%Theoretical maximum
Solubility in water (20°C)256 g/LHigh solubility
pH (1% solution)2.3Acidic
Stability (oxidizing power loss)<1% per monthExcellent stability

The crystallization mechanism involves fractional precipitation, where the triple salt preferentially forms due to its lower solubility compared to the individual components [39]. Cooling the concentrated solution to temperatures below 15°C initiates crystal nucleation, with optimal crystal formation occurring at 5°C to 10°C [39]. The mother liquor is recycled back into the process, ensuring efficient utilization of raw materials and maintaining the desired stoichiometric balance [39].

Stabilization of the triple salt structure occurs through the formation of hydrogen bonds between the hydrogen sulfate component and adjacent species [18]. The presence of sulfate and hydrogen sulfate ions creates a buffering effect that maintains the structural integrity of the peroxymonosulfate component [39]. This arrangement provides significantly enhanced shelf life compared to pure potassium peroxymonosulfate, with oxidizing power loss remaining below 1% per month under appropriate storage conditions [13].

The industrial production process employs continuous crystallization techniques that maintain consistent product quality while achieving high yields [37]. The process parameters include precise control of temperature, pressure, and ionic concentrations to ensure reproducible formation of the triple salt with the desired purity specifications [37]. Quality control measures monitor the active oxygen content, which serves as the primary indicator of product potency and storage stability [13].

Bonding Patterns in Peroxymonosulfate Anion

The peroxymonosulfate anion exhibits distinctive bonding patterns that distinguish it from other sulfur oxoanions and determine its unique chemical reactivity [18]. The central sulfur atom maintains a tetrahedral coordination geometry with four oxygen atoms, following the typical bonding pattern observed in sulfur(VI) compounds [4]. The electronic structure encompasses three terminal sulfur-oxygen double bonds and one sulfur-oxygen single bond leading to the peroxo linkage [18].

Table 3: Bond Lengths and Angles in Peroxymonosulfate Anion

Bond/AngleLength (Å) / Angle (°)Bond Type
S-O(1) terminal1.444(2)Terminal S=O
S-O(2) terminal1.437(2)Terminal S=O
S-O(3) terminal1.435(2)Terminal S=O
S-O(4) peroxo1.632(3)S-O peroxo
O(4)-O(40) peroxo1.460(3)O-O peroxo
O(1)-S-O(2)113.1(1)Terminal angle
O(1)-S-O(3)115.0(1)Terminal angle
O(1)-S-O(4)105.9(1)Peroxo angle
O(2)-S-O(3)115.2(1)Terminal angle
O(2)-S-O(4)106.8(1)Peroxo angle
O(3)-S-O(4)99.0(1)Peroxo angle
S-O(4)-O(40)109.4(2)Peroxo dihedral

The terminal sulfur-oxygen bonds demonstrate characteristic double bond character with lengths ranging from 1.435 to 1.444 Å [18]. These bonds exhibit significant π-character due to the overlap between sulfur d-orbitals and oxygen p-orbitals, contributing to the overall stability of the tetrahedral structure [25]. The bond angles between terminal oxygen atoms range from 113.1° to 115.2°, reflecting the influence of the tetrahedral geometry and the presence of the peroxo substituent [18].

The peroxo linkage represents the most chemically significant structural feature, characterized by an asymmetric oxygen-oxygen bond of 1.460 Å [18]. This bond length is considerably shorter than the corresponding peroxo bond in peroxydisulfate compounds (1.497 Å), indicating stronger electronic interactions and different reactivity patterns [18]. The sulfur-peroxo oxygen bond length of 1.632 Å represents a typical single bond distance, consistent with sp³ hybridization at the peroxo oxygen center [18].

Electronic distribution within the peroxymonosulfate anion influences both stability and reactivity characteristics [22]. The peroxo bond exhibits significant polarization due to the electron-withdrawing effect of the sulfonate group, creating an electrophilic character at the terminal peroxo oxygen [22]. This electronic arrangement facilitates nucleophilic attack by various species, leading to the characteristic oxidizing behavior observed in peroxymonosulfate systems [20].

Vibrational spectroscopy provides additional insight into the bonding patterns through characteristic stretching frequencies [18]. The oxygen-oxygen stretch appears at 897 and 885 cm⁻¹ in the crystalline hydrate, closely matching the frequency observed in Caro's acid at 893 cm⁻¹ [18]. Sulfur-oxygen stretching vibrations occur near 1250 and 1070 cm⁻¹, while deformation modes appear around 570 cm⁻¹ [18]. These spectroscopic features confirm the structural similarities between different peroxymonosulfate-containing compounds and validate the proposed bonding arrangements [18].

The hydrogen atom location within the peroxymonosulfate structure has been definitively established through crystallographic analysis [18]. The proton resides on the peroxo group rather than on the terminal oxygen atoms, creating the formula HSO₅⁻ with the connectivity pattern HO-O-SO₃⁻ [18]. This positioning significantly influences the acidity and reactivity of the compound, as the peroxo hydrogen represents the most readily ionizable proton [18].

Comparative Analysis with Related Persulfate Compounds

Comparative structural analysis reveals both similarities and distinctions between peroxymonosulfate and related persulfate compounds, providing insights into their respective chemical properties and applications [22]. Peroxydisulfate (S₂O₈²⁻) represents the most closely related compound, featuring a similar peroxo linkage but with a dimeric sulfate structure [24]. The fundamental difference lies in the connectivity pattern, where peroxydisulfate contains a bridging peroxo group between two sulfate units, while peroxymonosulfate features a terminal peroxo group on a single sulfate center [23].

Table 4: Comparative Analysis with Related Persulfate Compounds

CompoundStandard Potential (V)Peroxo Bond Length (Å)Sulfur Oxidation StateActive Species GeneratedpH Operating Range
Peroxymonosulfate (HSO₅⁻)+1.811.460+6SO₄- ⁻, - OH, ¹O₂3-11
Peroxydisulfate (S₂O₈²⁻)+2.011.497+6SO₄- ⁻3-9
Hydrogen peroxide (H₂O₂)+1.781.453N/A- OH3-11
Permanganate (MnO₄⁻)+1.70N/AN/AMnO₂3-12

The redox potentials demonstrate significant variations among persulfate compounds [22]. Peroxymonosulfate exhibits a standard electrode potential of +1.81 V, which is lower than peroxydisulfate at +2.01 V but higher than hydrogen peroxide at +1.78 V [10] [22]. This intermediate position reflects the unique electronic environment of the terminal peroxo group and its specific activation mechanisms [22]. The potential difference influences the types of reactions each compound can facilitate and their relative effectiveness under different conditions [26].

Structural geometry comparisons reveal important distinctions in peroxo bond characteristics [18] [24]. The peroxo bond in peroxymonosulfate measures 1.460 Å, significantly shorter than the corresponding bond in peroxydisulfate at 1.497 Å [18]. This difference reflects the distinct electronic environments and bonding constraints in the two structures [18]. The shorter bond length in peroxymonosulfate correlates with different activation energies and reaction pathways compared to peroxydisulfate systems [27].

Activation mechanisms demonstrate fundamental differences between peroxymonosulfate and peroxydisulfate compounds [22]. Peroxymonosulfate can be activated through multiple pathways, including direct reaction with carbonaceous materials and nucleophilic attack by various anions [20]. Peroxydisulfate activation typically requires more controlled conditions and primarily follows electron transfer mechanisms [27]. The asymmetric nature of the peroxymonosulfate structure facilitates nucleophilic cleavage, while the symmetric peroxydisulfate structure exhibits different reactivity patterns [42].

Table 5: Spectroscopic Data for Structural Characterization

CompoundO-O Stretch (cm⁻¹)S=O Stretch (cm⁻¹)S=O Deformation (cm⁻¹)Structural Similarity
Caro's acid (H₂SO₅)893~1250, ~1070~570Reference structure
KHSO₅·H₂O897, 885~1250, ~1070~570Highly similar
Triple salt (Oxone)893~1250, ~1070~570Contains HSO₅⁻ unit
Peroxydisulfate (S₂O₈²⁻)854Similar rangeSimilar rangeDifferent peroxo environment

The active species generated upon activation vary significantly between persulfate compounds [22]. Peroxymonosulfate activation can produce sulfate radicals (SO₄- ⁻), hydroxyl radicals (- OH), and singlet oxygen (¹O₂), depending on the activation method and reaction conditions [26]. Peroxydisulfate primarily generates sulfate radicals through electron transfer processes [22]. This diversity in active species production makes peroxymonosulfate systems more versatile for different oxidation applications [26].

pH tolerance represents another important comparative parameter [22]. Peroxymonosulfate systems demonstrate effective operation across a broader pH range (3-11) compared to peroxydisulfate (3-9) [41]. This extended pH range results from the different activation mechanisms and the stability of the peroxymonosulfate structure under varying ionic conditions [22]. The enhanced pH tolerance provides practical advantages in applications where pH control is challenging or undesirable [41].

Dates

Modify: 2023-07-18

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